molecular formula C22H28N2O4S B2820738 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide CAS No. 922007-65-6

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No. B2820738
CAS RN: 922007-65-6
M. Wt: 416.54
InChI Key: GAMFTVNDYVTZEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibitors

  • Ring-forming Cascade Reactions : A study described the synthesis of a novel class of [1,4]oxazepine-based primary sulfonamides through a clean reaction between 4-chloro-3-nitrobenzenesulfonamide and bis-electrophilic phenols. These compounds exhibited strong inhibition of therapeutically relevant human carbonic anhydrases, with the primary sulfonamide functionality playing a crucial role in both the oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group. This demonstrates the potential of oxazepine-based sulfonamides as carbonic anhydrase inhibitors (Sapegin et al., 2018).

Antibacterial Agents

  • N-Substituted Sulfonamides with Benzodioxane Moiety : Another study focused on the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. Synthesized compounds were tested for antibacterial activity against various Gram-negative and Gram-positive strains, showing potent therapeutic potential. This indicates the utility of sulfonamide derivatives in developing new antibacterial agents (Abbasi et al., 2016).

Antimicrobial and Antiproliferative Agents

  • N-Ethyl-N-Methylbenzenesulfonamide Derivatives : Research on the synthesis of new series of N-ethyl-N-methylbenzenesulfonamide derivatives revealed their effectiveness as antimicrobial and antiproliferative agents. These compounds, incorporating various biologically active moieties, showed significant cytotoxic activity against human cell lines and potent antimicrobial activity, showcasing the diversity in application of sulfonamide derivatives in medical chemistry (Abd El-Gilil, 2019).

properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-7-24-10-11-28-20-9-8-18(12-19(20)22(24)25)23-29(26,27)21-16(5)14(3)13(2)15(4)17(21)6/h8-9,12,23H,7,10-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMFTVNDYVTZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

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